3-(Methylthio)propionic acid
Overview
Description
- As an intermediate in mammalian methionine metabolism, it plays a crucial role in sulfur-containing amino acid pathways .
3-(Methylthio)propionic acid: is a thia fatty acid with the chemical formula . It contains a methylthio (CH₃S) substituent at the 3-position of propionic acid.
Mechanism of Action
Target of Action
3-(Methylthio)propionic acid, a volatile organic compound (VOC), primarily targets the root knot nematode Meloidogyne incognita . This nematode is a significant pest that causes serious damage to global agricultural production annually .
Mode of Action
The compound exhibits strong nematicidal activity against Meloidogyne incognita . It has been found to have the highest direct contact nematicidal activity among several VOCs produced by the Bacillus thuringiensis Berliner strain NBIN-863 . The compound’s lethal concentration 50 (LC50) value is 6.27 μg/mL at 24 hours .
Biochemical Pathways
This compound is an intermediate in the metabolism of methionine , especially D-methionine . It is produced in amounts directly related to the concentration of methionine in the medium .
Pharmacokinetics
It is known to be an intermediate in methionine metabolism .
Result of Action
The application of this compound results in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 . It also exhibits an inhibitory effect on the egg-hatching of Meloidogyne incognita . Furthermore, the root length and plant height of the treated plants show significant increases in comparison with the control group .
Action Environment
In the rhizosphere soil environment where root knot nematodes exist, this compound can provide beneficial functions in three ways: it directly inhibits the nematodes, promotes plant growth, and triggers systemic resistance in plants . It is highly attractive to Meloidogyne incognita, suggesting that it may play a role in attracting the nematodes to areas where they can be effectively controlled .
Biochemical Analysis
Biochemical Properties
3-(Methylthio)propionic acid is chemically an alpha-hydroxy acid with a thiol group attached to the alpha-position carbon atom . This structural analog of propionic acid possesses distinctive chemical properties, enhancing its reactivity compared to propionic acid .
Cellular Effects
It is known that it is one of the metabolites of methionine, especially of D-methionine .
Molecular Mechanism
It is known to be an intermediate in mammalian methionine metabolism in vitro .
Dosage Effects in Animal Models
It has been found that this compound exhibits high nematicidal activity against the Root Knot Nematode Meloidogyne incognita .
Metabolic Pathways
This compound is an intermediate in the methionine metabolism . Methionine is an essential amino acid in humans, meaning it cannot be synthesized in the body and must be obtained from the diet.
Preparation Methods
Synthetic Routes: The synthesis of 3-(Methylthio)propionic acid involves various methods, including thiolation of propionic acid or its derivatives with methylthiolating agents.
Reaction Conditions: These reactions typically occur under mild conditions, often using reagents like hydrogen sulfide (H₂S) or methyl mercaptan (CH₃SH).
Industrial Production: While industrial-scale production methods are less common, laboratory-scale synthesis provides sufficient quantities for research purposes.
Chemical Reactions Analysis
Reactivity: 3-(Methylthio)propionic acid can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound in sulfur chemistry studies.
Biology: Investigated for its role in sulfur-containing amino acid metabolism.
Medicine: Its potential therapeutic applications are still being explored.
Industry: Limited industrial applications due to its specialized nature.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 3-(Methylthio)propionic acid’s uniqueness lies in its specific sulfur substitution pattern.
Properties
IUPAC Name |
3-methylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMCZAIALVUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862354 | |
Record name | 3-Methylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
244.00 to 247.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
646-01-5 | |
Record name | 3-(Methylthio)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(METHYLTHIO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-(methylthio)propionic acid against root knot nematodes?
A1: While the precise mechanism is still under investigation, research suggests that this compound exhibits both direct contact and fumigant nematicidal activity against Meloidogyne incognita. [] It demonstrates a strong attraction effect on the nematodes and effectively inhibits egg hatching. [] Further research is needed to elucidate the specific molecular targets and downstream effects responsible for its nematicidal activity.
Q2: How does the pH level of beer affect the production of this compound during aging?
A2: In beer aging, a lower pH can lead to the formation of more stable sulfitic adducts with 3-(methylthio)propionaldehyde, a precursor to this compound. [] These adducts protect the aldehyde from premature oxidation, making it available for dimethyl trisulfide formation, another compound contributing to the aged beer flavor. [] Conversely, a higher pH promotes the oxidation of 3-(methylthio)propionaldehyde to this compound. []
Q3: What role do carboxylate groups play in the oxidation of this compound derivatives by hydroxyl radicals?
A3: The presence and position of carboxylate groups in this compound derivatives significantly influence the formation of specific intermediates during their oxidation by hydroxyl radicals. [] For example, the availability of α- or β-positioned carboxylate functions affects the formation of sulfur-sulfur and sulfur-carboxylate oxygen-bonded radicals. [] These findings highlight the importance of structural features in modulating the reactivity and oxidation pathways of these compounds.
Q4: Can this compound be synthesized by microorganisms?
A4: Yes, certain fungal species, like Aspergillus flavus, can produce this compound. [] This production is enhanced when the fungus is grown in a medium supplemented with methionine, suggesting that the amino acid serves as a precursor for the compound's biosynthesis. [] This finding highlights the potential for utilizing microbial systems for the production of this compound.
Q5: How does the presence of this compound change during the fermentation process of Chinese sauce-flavor Baijiu?
A5: Research shows an increase in the concentration of this compound ethyl ester, along with other flavor compounds, during the third round of fermentation in Chinese sauce-flavor Baijiu production. [] This increase is correlated with an improved flavor profile of the Baijiu. [] The study suggests that specific bacterial and fungal communities present during fermentation contribute to the production of this and other key flavor compounds. []
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